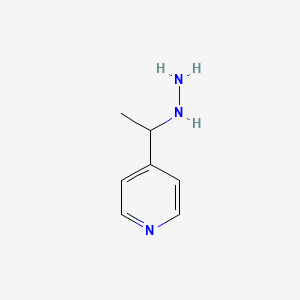

4-(1-Hydrazinylethyl)pyridine

描述

Significance of Pyridine-Containing Scaffolds in Modern Chemical Science

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, holds a distinguished position in chemical science. nih.govresearchgate.net As an isostere of benzene (B151609), it serves as a fundamental precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org The pyridine nucleus is a core component in over 7,000 existing drug molecules and is found in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. nih.govrsc.orgnih.gov Pyridine derivatives are noted for their diverse applications, ranging from functional nanomaterials to critical ligands for organometallic compounds and asymmetric catalysis. nih.gov The inclusion of the pyridine scaffold can improve the water solubility of pharmaceutically relevant molecules. nih.gov This framework is central to many enzymatic oxidation-reduction reactions through prosthetic pyridine nucleotides. rsc.org The consistent incorporation of this "privileged scaffold" into a wide array of FDA-approved drugs underscores its importance in medicinal chemistry. nih.govresearchgate.net

Importance of Hydrazone and Hydrazine (B178648) Derivatives in Organic Synthesis and Ligand Design

Hydrazine and its derivatives, particularly hydrazones, are highly valuable in organic chemistry. mdpi.com Hydrazones, which contain the R₁R₂C=NNR₃R₄ functional group, are crucial intermediates in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles. tsijournals.com They are typically prepared through the condensation reaction of a hydrazine with an aldehyde or ketone. mdpi.comresearchgate.net The reactivity of the hydrazone functional group, which features both nucleophilic and electrophilic centers, allows it to react with both electrophiles and nucleophiles. researchgate.net This dual reactivity makes them versatile synthons for building complex molecular architectures. mdpi.com In the field of coordination chemistry, hydrazones are recognized as important bidentate ligands capable of forming stable complexes with various metal ions. mdpi.comjptcp.com The ability of the hydrazone group to participate in metal chelation, hydrogen bonding, and tautomeric equilibria makes it a subject of significant interest. researchgate.net

Overview of Pyridine-Hydrazine Hybrid Systems as Key Research Targets

Molecules that incorporate both a pyridine ring and a hydrazine or hydrazone moiety represent a significant class of hybrid chemical systems. These compounds merge the established chemical utility of both components, creating ligands with multifaceted coordination capabilities. The pyridine nitrogen atom acts as a Lewis base, while the hydrazine group offers additional donor sites, enabling these molecules to function as mono- or multidentate ligands in the formation of metal complexes. researchgate.netjscimedcentral.com

Research into pyridine-hydrazine hybrids explores their capacity to form stable mononuclear and binuclear transition metal complexes. researchgate.netrsc.org The geometry and electronic properties of these complexes are influenced by the specific structure of the ligand, the metal ion, and the reaction conditions. wikipedia.org For example, the combination of a pyridine group with a hydrazone can yield ligands that form complexes with unique cytotoxic or catalytic properties. researchgate.net The study of such hybrid systems is driven by the potential to develop novel catalysts, functional materials, and molecular sensors. nih.govresearchgate.net For instance, pyridinic nitrogen has been shown to be effective in catalyzing the hydrazine oxidation reaction for energy applications. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-4-ylethylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(10-8)7-2-4-9-5-3-7/h2-6,10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLSEHOOPBOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602701 | |

| Record name | 4-(1-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57037-80-6 | |

| Record name | 4-(1-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 4 1 Hydrazinylethyl Pyridine

The synthesis of 4-(1-hydrazinylethyl)pyridine can be envisioned through established synthetic routes starting from commercially available precursors. A common method involves the reduction of 4-acetylpyridine (B144475) to form the corresponding alcohol, 1-(4-pyridyl)ethanol. chemicalbook.com This alcohol can then be converted into a suitable leaving group, such as a halide or tosylate, which is subsequently displaced by hydrazine (B178648) or a protected hydrazine equivalent in a nucleophilic substitution reaction to yield the target compound.

The dihydrochloride (B599025) salt of the compound is documented in chemical databases. nih.gov Selected properties for the compound and its dihydrochloride salt are compiled below.

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₁N₃ | This compound | nih.gov |

| Molecular Formula (Salt) | C₇H₁₃Cl₂N₃ | This compound dihydrochloride | nih.gov |

| Monoisotopic Mass | 137.09529 Da | 4-(2-Hydrazinylethyl)pyridine (Isomer) | uni.lu |

| Predicted XlogP | -0.4 | 4-(2-Hydrazinylethyl)pyridine (Isomer) | uni.lu |

Chemical Reactivity and Formation of Schiff Bases

A defining characteristic of 4-(1-hydrazinylethyl)pyridine is the reactivity of its terminal hydrazine (B178648) group (-NHNH₂). This group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, specifically hydrazones. mdpi.comusu.ac.id This reaction involves the nucleophilic attack of the primary amine of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), known as an imine. researchgate.net

The resulting hydrazones are valuable compounds in their own right, often serving as multidentate ligands for metal ions. Pyridine-containing Schiff base derivatives have been successfully used to determine the structure of long-chain aldehydes via mass spectrometry, as the pyridine (B92270) ring can initiate radical-induced cleavage of the alkyl chain, providing a clear fragmentation pattern. nih.gov The formation of these stable Schiff base derivatives is a cornerstone of their application in both analytical and coordination chemistry. researchgate.net

Coordination Chemistry

Strategies for Constructing the Pyridine Core with Specific Functionalization

The pyridine scaffold is a fundamental structural motif in a vast number of biologically active compounds and functional materials. illinois.edunih.gov Its synthesis has been a central theme in organic chemistry, leading to the development of numerous named reactions and innovative multi-component strategies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring.

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to substituted pyridines, initially as dihydropyridine (B1217469) intermediates. wikipedia.org The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The resulting 1,4-dihydropyridine (B1200194) (1,4-DHP) can then be oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

The versatility of the Hantzsch synthesis lies in its ability to incorporate various functional groups into the pyridine ring by simply changing the starting components. fiveable.me Different aldehydes and β-keto esters can be used to create diverse substitution patterns. fiveable.me For instance, the reaction is a cornerstone for producing 1,4-DHP compounds, which are a significant class of calcium channel blockers used in medications like nifedipine (B1678770) and amlodipine. wikipedia.org

Modern innovations have focused on making the Hantzsch synthesis more efficient and environmentally friendly. wikipedia.org These include:

One-Pot Procedures: Combining the condensation and aromatization steps into a single operation, often using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction. wikipedia.orgmdpi.com

Green Chemistry Approaches: The reaction has been successfully performed in water as a solvent, and research has explored the use of ionic liquids as recyclable and non-toxic catalysts for room-temperature reactions. wikipedia.org

The Hantzsch synthesis is particularly well-suited for creating symmetrically substituted pyridines, although modifications exist to produce asymmetrical products. baranlab.org

The Bohlmann-Rahtz pyridine synthesis is another powerful method for creating substituted pyridines, offering excellent control over the final product's regiochemistry. organic-chemistry.orgorganic-chemistry.org This two-step process begins with the condensation of an enamine with an ethynylketone. This initial reaction forms an aminodiene intermediate which, upon heating, undergoes a cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.org

A key advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly produces the aromatic pyridine without needing a separate oxidation step. organic-chemistry.org However, the traditional method has drawbacks, such as the need to purify the intermediate and the high temperatures required for the final cyclization, which have limited its use. organic-chemistry.org

Recent methodological improvements have addressed these limitations, making the Bohlmann-Rahtz synthesis more practical and versatile:

One-Pot Syntheses: The development of one-pot procedures, often assisted by microwave irradiation, allows the entire sequence to be carried out in a single step, yielding tri- or tetrasubstituted pyridines with total regiochemical control. organic-chemistry.orgcore.ac.uk

Catalysis: The use of Brønsted acids (like acetic acid) or Lewis acids (such as ytterbium triflate or zinc bromide) can catalyze the reaction, allowing it to proceed in a single step with good to excellent yields. organic-chemistry.orgnih.gov This approach facilitates both the initial Michael addition and the subsequent cyclodehydration. nih.gov

Solvent and Substrate Optimization: Studies have shown that polar solvents like DMSO and ethanol (B145695) can enhance reaction efficiency. organic-chemistry.org Furthermore, modifications allow for the use of more readily available starting materials, such as enolizable ketones and ammonia, instead of pre-formed enamines. researchgate.net

These innovations have expanded the utility of the Bohlmann-Rahtz synthesis for preparing a wide range of highly functionalized pyridines. researchgate.net

Beyond the Hantzsch and Bohlmann-Rahtz reactions, a variety of other cyclization and multi-component reactions (MCRs) have been developed for the efficient construction of the pyridine core. rsc.orgresearchgate.net MCRs are particularly valued for their atom economy and ability to generate complex molecules in a single step from simple precursors. researchgate.netbohrium.com

Several notable approaches include:

Domino Reactions: Efficient methodologies have been developed for synthesizing highly functionalized pyridines through domino reactions, where multiple bond-forming events occur in a single pot. These can be performed under solvent-free conditions using microwave irradiation. rsc.org

Catalyst-Mediated Synthesis: Various catalysts, including ceric ammonium nitrate (B79036) and zeolites, have been employed in three-component condensations to produce pyridine derivatives with excellent yields. nih.govbohrium.com Metal-free protocols have also been developed. researchgate.net

Diels-Alder Reactions: While less common, the inverse-demand Diels-Alder reaction of heterocyclic azadienes is a favored method for constructing pyridine rings. baranlab.org

Olefin Cross-Metathesis: This method provides an efficient route to α,β-unsaturated 1,5-dicarbonyl compounds, which are effective precursors for pyridines with diverse substitution patterns and high regiocontrol. organic-chemistry.org

Synthesis from N-Oxides: Pyridine N-oxides can be functionalized by adding Grignard reagents to yield 2-substituted pyridines. organic-chemistry.org

These varied strategies provide chemists with a broad selection of tools to synthesize specifically substituted pyridines tailored for further elaboration into target molecules like this compound.

| Synthesis Method | Key Reactants | Primary Product | Key Advantages | Common Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Keto Ester (2 eq.), Ammonia Source | 1,4-Dihydropyridine (requires oxidation) | High versatility, access to important drug scaffolds. wikipedia.orgfiveable.me | Requires separate oxidation step, often produces symmetrical products. wikipedia.orgbaranlab.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Direct formation of aromatic pyridine, excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org | Traditionally requires high temperatures and intermediate purification. organic-chemistry.org |

| Other MCRs | Varies (e.g., Aldehydes, Ketones, Nitriles) | Polysubstituted Pyridines | High atom economy, operational simplicity, access to diverse structures. rsc.orgresearchgate.net | Substrate scope and regioselectivity can be challenging. illinois.edu |

Installation and Derivatization of the Hydrazinylethyl Moiety

Once the appropriately functionalized pyridine core is obtained, the next critical phase is the introduction and potential modification of the hydrazinyl group. This is often achieved through the transformation of a precursor functional group on the pyridine ring.

The direct introduction of a hydrazine group onto a pyridine ring can be accomplished through nucleophilic substitution reactions. A common method involves reacting a pyridine halide, such as a 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) derivative, with hydrazine hydrate (B1144303). google.com The halogen atom at the 2- or 4-position of the pyridine ring is susceptible to nucleophilic attack by hydrazine, leading to the formation of the corresponding hydrazinopyridine. nih.govgoogle.com

For example, the synthesis of 2-hydrazinopyridine (B147025) derivatives can be achieved by reacting a pyridine halide with an excess of hydrazine hydrate, often under reflux conditions, to ensure the reaction goes to completion. google.com The reaction conditions, such as temperature and solvent, are optimized to maximize yield and minimize byproducts. google.com Another route involves the reaction of a precursor like 2-chloro-3-cyanopyridine (B134404) with hydrazine, which can proceed via an initial hydrazinodechlorination followed by intramolecular cyclization. cdnsciencepub.com

A highly versatile and widely used precursor for installing a hydrazinyl group is pyridine-4-carbohydrazide, also known as isoniazid (B1672263) (INH). mdpi.comauctoresonline.org This compound serves as a robust framework that can be chemically modified to generate a vast library of derivatives. auctoresonline.orgauctoresonline.org

The general synthetic strategy involves:

Esterification: Pyridine-4-carboxylic acid is first converted to its corresponding ethyl or methyl ester, typically through Fischer esterification using refluxing ethanol or methanol (B129727) with a catalytic amount of sulfuric acid. mdpi.com

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield pyridine-4-carbohydrazide in high yields. mdpi.com

This carbohydrazide (B1668358) is a key intermediate. The hydrazide moiety is nucleophilic and can readily react with various electrophiles, such as aldehydes and ketones, to form hydrazones (Schiff bases). auctoresonline.orgrsc.org This reactivity is extensively used to create hybrid molecules by linking the pyridine-4-carbohydrazide core to other chemical entities. For instance, it can be linked to other antimicrobial agents via oxocarboxylic acids to create novel amides with enhanced biological activity. nih.govrsc.org

Stereoselective Synthesis of the 1-Hydrazinylethyl Stereocenter

The creation of the chiral center at the ethyl group attached to the hydrazine moiety in this compound is a critical challenge in its synthesis. Achieving high stereoselectivity is essential for applications where a specific enantiomer is required. The primary strategy for establishing this stereocenter involves the asymmetric reduction of a precursor hydrazone, 4-(1-(2-benzylidenehydrazinyl)ethylidene)pyridine, or a related N-acyl hydrazone.

Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a direct and efficient method for producing chiral hydrazines. researchgate.netchemistryviews.org This approach typically involves the use of a chiral catalyst, often a complex of a transition metal like nickel, rhodium, ruthenium, or palladium, with a chiral phosphine (B1218219) ligand. chemistryviews.orgacs.org For instance, nickel-based catalysts, valued for being more earth-abundant and cost-effective, have been successfully employed. chemistryviews.org An efficient process might utilize a catalyst system such as Nickel(II) acetate in combination with a chiral ligand like (S,S)-Ph-BPE or (R,R)-QuinoxP* under a hydrogen atmosphere. chemistryviews.orgnih.gov The reaction proceeds via the formation of a metal-ligand complex that coordinates to the C=N bond of the hydrazone, facilitating the stereoselective addition of hydrogen. The choice of ligand is crucial as it creates the chiral environment necessary to favor the formation of one enantiomer over the other, leading to high enantiomeric excess (ee). acs.org

Another powerful strategy relies on the use of chiral auxiliaries. nih.govslideshare.net In this method, a chiral molecule is temporarily attached to the precursor to direct the stereochemical outcome of a key reaction. For the synthesis of the 1-hydrazinylethyl stereocenter, a chiral auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine, could be condensed with 4-acetylpyridine (B144475) to form a chiral imine. Subsequent reduction of the imine would be directed by the auxiliary, establishing the desired stereocenter on the ethylpyridine backbone. The auxiliary would then be removed and the hydrazine group installed. A more direct approach involves N-tert-butanesulfinyl imines, which are highly effective chiral intermediates. mdpi.com The reaction of a nucleophile with an N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, where the configuration of the sulfur atom dictates the configuration of the new stereocenter. mdpi.com

The asymmetric hydrogenation of N-acyl hydrazones is a particularly well-developed method that provides access to chiral hydrazines with excellent enantioselectivities, often exceeding 99% ee. acs.orgnih.gov This method can be performed on a gram scale with low catalyst loading, making it suitable for larger-scale synthesis. nih.gov

Table 1: Comparison of Strategies for Stereoselective Synthesis

| Method | Key Reagents/Catalysts | Typical Stereoselectivity | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation of Hydrazones | Ni, Rh, Ru, or Pd catalyst with chiral phosphine ligands (e.g., (S,S)-Ph-BPE, QuinoxP*) | High to excellent (up to >99% ee) acs.orgnih.gov | Direct, high atom economy, suitable for scale-up. researchgate.netnih.gov |

| Chiral Auxiliaries | N-tert-butanesulfinyl groups, phenylethylamine derivatives | Good to excellent diastereoselectivity (>99:1 dr) nih.govmdpi.com | Predictable stereochemical outcome, well-established methods. mdpi.com |

Advanced Synthetic Techniques and Sustainable Chemistry Protocols

Modern synthetic chemistry increasingly emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of this compound and its analogues, advanced techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods. jocpr.comchim.it

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyridine and its derivatives. beilstein-journals.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and minimized side product formation compared to conventional heating methods. jocpr.comaip.org

The synthesis of hydrazones, key precursors for this compound, is particularly well-suited for microwave assistance. The condensation reaction between a ketone (e.g., 4-acetylpyridine) and a hydrazine derivative can be completed in minutes under microwave irradiation, often without the need for a solvent or catalyst, which aligns with the principles of green chemistry. aip.orgrsc.org Similarly, the synthesis of the pyridine ring itself, for example through the Bohlmann-Rahtz procedure, can be conducted in a single step with superior yields using microwave heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazone and Pyridine Derivatives

| Reaction Type | Conventional Method (Heating) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hydrazone Synthesis | Reflux for several hours | 7-10 minutes at 155 °C | mdpi.com |

| Pyridine-3-carbonitrile Synthesis | Reflux for 10-16 hours | 10-30 minutes at 130-140 °C | jocpr.com |

| Thiosemicarbazide Derivative Synthesis | N/A | 8-10 minutes | tandfonline.com |

The data clearly indicates that microwave irradiation significantly shortens reaction times from hours to minutes while often improving yields. jocpr.commdpi.com

Flow Chemistry and Continuous Processing in Pyridine Derivative Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. chim.it In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chim.itorganic-chemistry.org This methodology offers numerous advantages for the synthesis of pyridine derivatives, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automated, multi-step synthesis. chim.itrsc.org

The synthesis of heterocyclic compounds frequently benefits from continuous flow approaches. chim.it For example, the N-oxidation of pyridine derivatives has been successfully demonstrated in a packed-bed microreactor operating continuously for over 800 hours without loss of catalyst activity, achieving yields up to 99%. organic-chemistry.orgresearchgate.net Such systems are inherently safer, especially when dealing with hazardous reagents or exothermic reactions, as the small reactor volume minimizes the amount of material present at any given time. akjournals.com

The combination of microwave heating and flow chemistry in a microwave flow reactor offers a powerful platform for the one-step synthesis of pyridines. beilstein-journals.org This approach allows for rapid, efficient, and scalable production, overcoming issues of non-uniform heating and solubility often encountered in batch microwave reactions. beilstein-journals.org Pharmaceutical and fine chemical industries are increasingly adopting continuous processing for the synthesis of complex molecules, including various heterocyclic scaffolds, to improve efficiency and reduce the environmental footprint. akjournals.comd-nb.info The ability to link multiple reactor modules in series facilitates multi-step syntheses without the need to isolate and purify intermediates, streamlining the entire manufacturing process. rsc.org

Reactivity Profiles of the Pyridine Nucleus in this compound

The reactivity of the pyridine ring in this compound is influenced by the presence of the nitrogen heteroatom and the 4-substituted ethylhydrazine (B1196685) group. The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution: Regioselectivity and Scope

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org When such reactions do occur, they typically favor substitution at the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. wikipedia.org However, the activating or deactivating nature and the directing effects of the 4-(1-hydrazinylethyl) substituent would further modulate this reactivity.

Nitration of pyridine itself is sluggish, and the presence of an alkyl group at the 4-position generally directs incoming electrophiles to the 3- and 5-positions. wikipedia.orgbhu.ac.in For instance, the nitration of pyridine-N-oxide, a related activated derivative, with sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in Halogenation reactions, such as bromination and chlorination, tend to proceed more readily than nitration on the pyridine ring. wikipedia.org The regioselectivity of these reactions is influenced by the substituents present. For example, the halogenation of substituted pyridines can be directed by the existing functional groups. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyridines

| Reactant | Reagent | Product(s) | Reference |

| Pyridine-N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropyridine-N-oxide | bhu.ac.in |

| 4-Cyanopyridine | Alkylsulfinate salts | C3- and C2-substituted products | nih.gov |

| Amino-, hydroxy-, methoxy-pyridines | N-Bromosuccinimide (NBS) | Mono- and di-brominated derivatives | researchgate.net |

Nucleophilic Substitution Reactions and Anionic Intermediates

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org The presence of a good leaving group at these positions facilitates nucleophilic substitution. While the (1-hydrazinylethyl) group itself is not a typical leaving group, quaternization of the pyridine nitrogen can activate the 4-position towards nucleophilic displacement. google.comgoogle.com

The formation of anionic intermediates is a key step in many reactions of pyridines. For instance, treatment of 4-alkylpyridines with strong bases can lead to deprotonation at the benzylic position, forming a pyridylic anion. gcwgandhinagar.comrsc.org These anions can then act as nucleophiles in subsequent reactions. The stability of these anionic intermediates is influenced by the ability of the pyridine ring to delocalize the negative charge. gcwgandhinagar.com Recent studies have shown that 4-alkylpyridines can be transformed into nucleophilic alkylidene dihydropyridines (ADHPs) through a "soft enolization" approach, which then participate in various coupling reactions. acs.orgresearchgate.netbohrium.comresearchgate.net

Furthermore, the direct observation of anionic intermediates through techniques like NMR has provided insights into the mechanistic pathways of these reactions, revealing that the site selectivity of metalation can be influenced by both kinetic and thermodynamic factors. researchgate.net

N-Alkylation and Quaternization to Form Pyridinium (B92312) Salts

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, readily reacting with alkyl halides and other alkylating agents to form quaternary pyridinium salts. wikipedia.orggcwgandhinagar.commdpi.com This process, known as N-alkylation or quaternization, is a classic SN2 reaction. mdpi.comresearchgate.net The reaction is often carried out in polar aprotic solvents which help to solvate the resulting ions. mdpi.com

The quaternization of the pyridine nitrogen significantly alters the reactivity of the ring, making it more susceptible to nucleophilic attack at the 2- and 4-positions. google.comgoogle.com Various alkylating agents, including alkyl halides and dihaloalkanes, can be used to synthesize a wide range of pyridinium salts. researchgate.netsrce.hr The choice of solvent and reaction conditions, such as conventional heating, microwave irradiation, or ultrasound, can influence the reaction rate and yield. srce.hr

Table 2: Examples of N-Alkylation and Quaternization of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Reference |

| Pyridine-4-aldoxime | 1,3-Diiodopropane | Quaternary pyridinium salt | srce.hr |

| 4-Pyrrolidino pyridine | Butyl iodide | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |

| 4-Alkylpyridines | Allyl or cinnamyl halides | N-allyl or N-cinnamyl pyridinium salts | nih.gov |

Oxidation of the Pyridine Nitrogen to N-Oxides and Subsequent Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.orgbhu.ac.in This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in acetic acid. bhu.ac.inarkat-usa.org The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring.

The N-oxide oxygen atom can donate electron density into the ring through resonance, making the 2- and 4-positions more susceptible to electrophilic attack. bhu.ac.in This increased reactivity provides a useful synthetic strategy for introducing substituents at these positions, which can be followed by deoxygenation of the N-oxide to regenerate the pyridine. wikipedia.orgarkat-usa.orgwikipedia.org For example, nitration of pyridine-N-oxide occurs readily at the 4-position. bhu.ac.inyoutube.com

Pyridine N-oxides can also undergo various other transformations, including deoxygenation, rearrangement, and nucleophilic reactions. arkat-usa.org The N-O bond can be cleaved by reagents like zinc dust. wikipedia.org

Radical Reactions and Their Utility in Functionalization

Radical reactions offer an alternative pathway for the functionalization of the pyridine ring. The regioselectivity of radical addition to pyridines is influenced by several factors, including the nature of the radical (nucleophilic or electrophilic), the solvent, and the substituents on the pyridine ring. nih.gov

For 4-substituted pyridines, the addition of nucleophilic radicals, such as those derived from alkylsulfinates, can occur at the C2 or C3 positions. nih.gov The presence of a π-conjugating, electron-withdrawing group at the C4 position tends to direct the incoming radical to the C3 position. nih.gov In contrast, radical functionalization at the C4-position has also been achieved, for instance, through the use of alkylboronic acids as radical precursors in a Minisci-type reaction. nih.gov

Recent research has also explored photochemical methods for the radical functionalization of pyridines, including strategies that leverage polar pathways to achieve selective chlorination at the benzylic positions of alkyl-substituted pyridines, which can then undergo further diversification. researchgate.netnih.gov

Transformations Involving the Hydrazinylethyl Moiety

The hydrazinylethyl side chain of this compound possesses its own distinct reactivity, primarily centered around the hydrazine functional group. Hydrazines are versatile reagents in organic synthesis, capable of acting as both nucleophiles and reducing agents. researchgate.net

A key reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netlibretexts.orglibretexts.org This reaction is often carried out under acidic conditions and is a high-yielding method for derivatizing both the hydrazine and the carbonyl compound. researchgate.net The resulting hydrazones can be further transformed, for example, through the Wolff-Kishner reduction, where the hydrazone is converted to an alkane under basic conditions with heat. libretexts.orglibretexts.orgorganicchemistrydata.org

Hydrazine and its derivatives are also susceptible to oxidation. nih.govnih.govwikipedia.org The oxidation of the nitrogen-nitrogen bond can lead to the formation of azo compounds or, in the case of monosubstituted hydrazines, unstable diazene (B1210634) intermediates. nih.gov This reactivity is enhanced in the presence of metal ions and can lead to the generation of reactive oxygen species. nih.gov Conversely, hydrazine can act as a reducing agent, for instance, in the reduction of metal salts or in the Wolff-Kishner reduction. organicchemistrydata.orgwikipedia.org The hydrazinylethyl group can also undergo N-alkylation and other modifications typical of amines and hydrazines. organic-chemistry.org

Table 3: Common Reactions of the Hydrazine Moiety

| Reaction Type | Reactant | Reagent(s) | Product Type | Reference |

| Hydrazone Formation | Hydrazine derivative | Aldehyde or Ketone | Hydrazone | researchgate.netlibretexts.orglibretexts.org |

| Wolff-Kishner Reduction | Hydrazone | Base (e.g., KOH), Heat | Alkane | libretexts.orglibretexts.orgorganicchemistrydata.org |

| Oxidation | Hydrazine derivative | Oxidizing agent (e.g., O₂, metal ions) | Azo compounds, Diazenes | nih.govnih.gov |

| Reaction with Carbon Dioxide | Hydrazine derivative | Carbon Dioxide | Hydrazinium carboxylate | google.com |

Condensation Reactions Leading to Hydrazones and Azine Derivatives

The presence of a primary amine on the hydrazinyl moiety makes this compound a prime candidate for condensation reactions with carbonyl compounds. This reaction is a fundamental and widely utilized method for forming hydrazones, a class of compounds characterized by the R₁R₂C=NNH₂ structure. soeagra.com

The typical synthesis of hydrazones involves the reaction of a hydrazine derivative with an aldehyde or a ketone. soeagra.comresearchgate.netmdpi.com The process is generally initiated by a proton-catalyzed nucleophilic attack of the terminal nitrogen atom of the hydrazine group onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. soeagra.com The reaction is often carried out in solvents like methanol or ethanol. nih.gov

In the context of this compound, the reaction with various aldehydes and ketones would yield a series of corresponding hydrazone derivatives. This process is analogous to the synthesis of other pyridine-based hydrazones, such as those derived from isonicotinic acid hydrazide (isoniazid), which are readily condensed with a range of aldehydes. nih.gov For instance, the reaction of 4-(1-phenyl-3-methylpyrazolo[3,4-b]pyridinyl) hydrazine with arylcarbaldehydes is a classic method to construct the aryl-hydrazone unit at the C-4 position of the heterocyclic system. nih.gov

Table 1: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Hydrazone |

Azines are another class of compounds that can be formed, characterized by the R₂C=N-N=CR₂ linkage. These are typically synthesized through the reaction of aldehydes with hydrazine. nih.gov While less common for substituted hydrazines like this compound, under specific conditions, further reaction of a formed hydrazone with another equivalent of an aldehyde could potentially lead to an unsymmetrical azine. More commonly, azines are formed from the reaction of hydrazine with two equivalents of a carbonyl compound.

Nucleophilic and Electrophilic Reactions at the Hydrazinyl Nitrogen Atoms

The hydrazinyl group (-NH-NH₂) in this compound contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering the group highly nucleophilic. The reactivity of these nitrogen atoms is central to the compound's role as a building block in organic synthesis.

Nucleophilic Reactivity: The terminal (-NH₂) nitrogen is generally considered the more nucleophilic center in unsubstituted hydrazine, a principle that extends to its derivatives. Studies on the kinetics of reactions between hydrazines and various electrophiles have shown that the nucleophilicity of hydrazine is comparable to that of methylamine. researchgate.net The hydrazinyl group can readily participate in nucleophilic substitution and addition reactions. For example, it can act as a nucleophile attacking various electrophilic centers. The nucleophilicity can be influenced by substitution; methyl groups on the α-position of hydrazines have been shown to increase reactivity. researchgate.net

Electrophilic Reactivity: While the hydrazinyl group is primarily nucleophilic, the nitrogen atoms can undergo reactions with electrophiles. A key example is alkylation. The pyridine ring's nitrogen atom is also a site for electrophilic attack, readily reacting with Lewis acids and alkylating agents to form pyridinium salts. wikipedia.org This quaternization of the ring nitrogen increases the electron deficiency of the pyridine ring, which can, in turn, influence the reactivity of the side chain. wikipedia.org

The pyridine ring itself has a complex reactivity profile. It is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. libretexts.orgresearchgate.net This makes electrophilic aromatic substitution difficult, requiring harsh conditions and typically directing substitution to the 3-position (β-position). libretexts.orgresearchgate.net Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, primarily at the 2- (α) and 4- (γ) positions. wikipedia.orgquimicaorganica.org This reactivity is greatly enhanced if the pyridine nitrogen is quaternized, forming a pyridinium salt. quimicaorganica.org Therefore, in this compound, a delicate balance exists between the nucleophilicity of the hydrazinyl group and the electrophilic/nucleophilic character of the pyridine ring.

Table 2: Predicted Reactivity Sites

| Reagent Type | Predicted Site of Attack on this compound | Resulting Reaction |

| Aldehydes/Ketones | Terminal -NH₂ of hydrazinyl group | Condensation (Hydrazone formation) |

| Alkyl Halides | Pyridine Nitrogen / Hydrazinyl Nitrogen | N-Alkylation (Pyridinium salt formation) / N-Alkylation |

| Strong Electrophiles (e.g., for nitration) | C-3 of Pyridine Ring | Electrophilic Aromatic Substitution |

| Strong Nucleophiles (e.g., organometallics) | C-2/C-6 of Pyridine Ring | Nucleophilic Aromatic Substitution |

Dearomatization and Reduction Pathways of Pyridine Ring Systems

The aromatic pyridine ring is relatively stable, with a resonance energy of 21 kcal/mole. libretexts.org However, it can be reduced to non-aromatic piperidine (B6355638) or partially reduced to various dihydropyridine isomers under specific conditions. These dearomatization and reduction reactions are crucial for accessing saturated and partially saturated N-heterocyclic scaffolds.

Hydrogenation and Chemical Reduction: Catalytic hydrogenation is a common method for the complete reduction of pyridine to piperidine, typically employing nickel, cobalt, or ruthenium catalysts at elevated temperatures. wikipedia.org Milder reducing agents can yield partially hydrogenated products. For example, reduction with lithium aluminium hydride produces a mixture of 1,2-dihydropyridine, 1,4-dihydropyridine, and 2,5-dihydropyridine. wikipedia.org Another powerful reducing system is samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org The Birch reduction can also be used to form dihydropyridines. wikipedia.org

Catalytic Dearomatization: More recently, advanced methods for the catalytic dearomatization of pyridines have been developed. A notable example is the use of chiral copper hydride (CuH) complexes, which catalyze the C-C bond-forming dearomatization of unactivated pyridines. nih.govnih.gov This reaction proceeds without pre-activation of the heterocycle and can be highly enantioselective, typically yielding 1,4-dihydropyridine (1,4-DHP) derivatives. nih.govnih.govmdpi.com This strategy allows for the direct functionalization at the C-4 position, which can then be followed by either oxidation to re-aromatize to a substituted pyridine or further reduction to a substituted piperidine. mdpi.commdpi.com

Cycloaddition Pathways: Dearomatization can also be achieved through cycloaddition reactions. Photoinduced energy transfer catalysis can promote an intramolecular [4+2] cycloaddition in pyridine-containing molecules, leading to complex polycyclic dearomatized products. researchgate.net Inverse-electron demand hetero-Diels-Alder reactions between isoxazoles and enamines can also produce pyridines, proceeding through a dearomatized bicyclic intermediate. nsf.gov While these are examples for pyridine synthesis, the principles of cycloaddition can be applied to dearomatize existing pyridine rings.

For this compound, these reduction and dearomatization pathways would lead to the corresponding piperidine or dihydropyridine derivatives, transforming the electronic properties and three-dimensional structure of the molecule.

Table 3: Summary of Pyridine Ring Reduction/Dearomatization Methods

| Method | Reagents/Catalyst | Product(s) | Key Features |

| Catalytic Hydrogenation | H₂, Ni/Co/Ru catalyst | Piperidine | Complete reduction, often requires high temperature/pressure. wikipedia.org |

| Chemical Reduction | Lithium Aluminium Hydride (LiAlH₄) | 1,2-, 1,4-, and 2,5-Dihydropyridines | Partial reduction. wikipedia.org |

| Chemical Reduction | Samarium Diiodide (SmI₂), H₂O | Piperidine | Rapid reaction at room temperature. clockss.org |

| Catalytic 1,4-Dearomatization | Chiral Copper Hydride (CuH), Styrenes | 1,4-Dihydropyridines | Asymmetric, C-4 functionalization without pre-activation. nih.gov |

| Photochemical Cycloaddition | Photoinduced Energy Transfer Catalyst | Polycyclic dearomatized adducts | Forms complex bridged structures. researchgate.net |

Synthesis, Structural Characterization, and Spectroscopic Analysis of Metal Complexes

Spectroscopic Investigations (e.g., NMR, IR) for Solution and Solid-State Characterization:Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing ligands and their complexes.youtube.comresearchgate.netrsc.orgIR spectroscopy can indicate which donor atoms of a ligand are coordinated to the metal ion, and NMR spectroscopy provides information about the structure of the complex in solution.youtube.comrsc.orgRegrettably, no specific IR or NMR data has been published for metal complexes of this compound.

Due to the stringent requirement to focus solely on the specified compound and the lack of available research data, it is not possible to generate the requested scientific article without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request. The coordination chemistry of this compound appears to be an uninvestigated area in the chemical literature.

Supramolecular Assembly and Coordination Polymer Architectures Involving Pyridine-Hydrazone Ligands

There is a substantial body of research on the supramolecular assembly and the formation of coordination polymers using various pyridine-hydrazone ligands. These ligands are known for their versatility, often acting as bridging units to construct one-dimensional, two-dimensional, and three-dimensional polymeric networks. nih.govnih.gov The final architecture of these polymers is influenced by factors such as the specific metal ion used, the counter-anion, and the solvent system employed during synthesis. nih.gov For instance, studies on zinc(II) coordination polymers with ligands like 2-pyridinecarbaldehyde isonicotinoyl hydrazone show the formation of 1D chains, which can be extended to 2D networks by using ancillary bridging ligands like azide. nih.govnih.gov The assembly is often directed by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π–π stacking.

However, no specific studies detailing the use of this compound or its corresponding hydrazone derivatives in the construction of supramolecular assemblies or coordination polymers have been found. The structural characteristics of this compound, with its ethyl spacer between the hydrazine and pyridine moieties, would likely lead to different coordination behavior and resulting architectures compared to the more commonly studied acylhydrazones, but such systems have not been reported.

Electronic Structure and Bonding Analysis in Metal-Pyridine-Hydrazine Complexes

The electronic structure and bonding in metal complexes containing pyridine and hydrazine or hydrazone functionalities are of significant interest due to their implications for the magnetic, spectroscopic, and reactive properties of the complexes. The pyridine ring typically acts as a σ-donor and a weak π-acceptor ligand. The hydrazine or hydrazone moiety can coordinate in several ways, often acting as a bidentate chelating ligand through the pyridine nitrogen and a hydrazine/hydrazone nitrogen or oxygen atom.

Analysis of related systems often involves a combination of experimental techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and cyclic voltammetry, alongside computational methods such as Density Functional Theory (DFT). nih.gov These studies help to elucidate the nature of the metal-ligand bonding, the d-orbital splitting, and the extent of charge transfer within the complex. For example, in some iron complexes with pyridine-based ligands, the ligand can be "redox non-innocent," participating directly in the redox chemistry of the complex.

Despite the extensive research on related compounds, there is no available literature that specifically analyzes the electronic structure or provides a detailed bonding analysis for metal complexes of this compound. Such an analysis would require dedicated synthesis and characterization of its complexes, which does not appear to have been published.

Applications of 4 1 Hydrazinylethyl Pyridine As a Versatile Synthetic Building Block

Utilization in the Construction of Novel Organic Scaffolds and Frameworks

Pyridine-containing ligands are integral to the construction of metal-organic frameworks (MOFs), which are porous materials with applications in catalysis, gas storage, and separation. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can coordinate with metal ions to form these complex, ordered structures. For instance, a luminescent MOF, [Zn2(bpdc)2(BPyTPE)], was constructed using a pyridine-substituted ligand, demonstrating the role of the pyridine motif in creating functional materials. rsc.org Another example involves the use of bimetallic-organic frameworks with phosphorous acid tags to catalyze the synthesis of pyrazolo[4,3-e]pyridines. nih.gov

While no studies specifically report the use of 4-(1-Hydrazinylethyl)pyridine in MOF synthesis, its pyridine unit makes it a candidate for designing new ligands. Post-synthetic modification of MOFs containing pyridine sites, such as through N-quaternization, can tune the framework's properties, enhancing functionalities like dye adsorption and CO2 uptake. researchgate.net The functionalized terpyridines are also valuable for constructing 3D metal-organic frameworks. mdpi.com

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. It readily undergoes condensation and cyclization reactions with various electrophilic partners.

Pyrazoles: The most common route to pyrazole (B372694) synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comdergipark.org.tr This reaction is robust and allows for the creation of a wide variety of substituted pyrazoles. For example, research groups have synthesized 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes from hydrazones generated from 2-hydrazinylpyridine. mdpi.com Similarly, the reaction of 1,3-dipyridinyl-1,3-propanediones with 2-hydrazinopyridine (B147025) or phenylhydrazine (B124118) yields 1,3,5-trisubstituted pyrazoles. nih.gov Given this well-established reactivity, this compound would be expected to react with 1,3-dielectrophiles to form N-substituted pyrazoles bearing a 1-(pyridin-4-yl)ethyl group at the N1 position.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through several methods involving hydrazines. One approach is the reaction of hydrazines with formamide, which can proceed under microwave irradiation without a catalyst. google.com Another method involves the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which are themselves formed from the reaction of carbohydrazides with isothiocyanates. researchgate.net Research has demonstrated the synthesis of hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids, showcasing the integration of pyridine and triazole cores. nih.gov These established synthetic routes suggest that this compound could serve as a precursor for novel 1,2,4-triazole (B32235) derivatives.

The table below summarizes typical reactions for pyrazole and triazole synthesis where a hydrazine derivative is a key reactant.

| Heterocycle | General Reactants | Typical Conditions |

| Pyrazole | Hydrazine derivative + 1,3-Diketone | Acidic or basic catalysis, various solvents. dergipark.org.trnih.gov |

| Pyrazole | Hydrazine derivative + α,β-Unsaturated Ketone | Aprotic solvents like DMF. |

| 1,2,4-Triazole | Hydrazide + Isothiocyanate, then base | Two-step: Reflux, then base-catalyzed cyclization. researchgate.net |

| 1,2,3-Triazole | Hydrazone + Reagent via Boulton–Katritzky rearrangement | Basic or acidic reagents, thermal or photochemical conditions. beilstein-journals.org |

The bifunctional nature of compounds like this compound makes them suitable for constructing fused heterocyclic systems. Aminopyrazoles, readily prepared from hydrazines, are highly reactive precursors for fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comchim.it For example, the reaction of 5-aminopyrazoles with 1,3-bis-electrophilic substrates can yield pyrazolo[3,4-b]pyridines. mdpi.com

Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to produce complex fused systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This indicates that the hydrazine moiety can participate in dimerization and oxidation cascades to build intricate polycyclic frameworks. Other complex systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, can be synthesized using hydrazine derivatives as key intermediates in multi-step reaction sequences. nih.gov

Role in Multi-Component Reactions (MCRs) for Diversified Product Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for generating chemical diversity. growingscience.com Hydrazine derivatives are often used in MCRs to synthesize heterocyclic libraries.

A well-known example is the Hantzsch pyridine synthesis, which traditionally involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. mdpi.com Variations of this and other MCRs can produce highly substituted pyridines. growingscience.com For instance, an efficient one-pot, four-component reaction for synthesizing pyridin-2(1H)-one derivatives utilizes hydrazine hydrate (B1144303) along with a ketone, malononitrile, and ethyl cyanoacetate (B8463686) under ultrasound irradiation. nih.gov Although these reactions typically use simple hydrazine hydrate as the nitrogen source, the principle allows for the incorporation of substituted hydrazines. The use of this compound in such an MCR could directly lead to a library of complex pyridinones, each bearing the 1-(pyridin-4-yl)ethylamino substituent, offering a rapid route to novel and diverse molecular architectures.

Computational and Theoretical Investigations of 4 1 Hydrazinylethyl Pyridine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are foundational to modern chemistry, enabling the precise modeling of molecular and electronic properties before a compound is ever synthesized.

Density Functional Theory (DFT) has become a preferred method for computational studies in chemistry due to its balance of accuracy and efficiency. as-proceeding.com For molecules like 4-(1-Hydrazinylethyl)pyridine, DFT is used to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This is achieved by optimizing the molecule's structure to find the lowest energy conformation on its potential energy surface. irjet.net

Commonly, hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) are employed in conjunction with basis sets like 6-311+G(d,p) or 6-31G(d,p). nih.govnih.govdergipark.org.tr These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. irjet.net For instance, studies on the closely related compound 4-(1-aminoethyl)pyridine have utilized the B3LYP and B3PW91 levels of theory to successfully optimize its geometry. dergipark.org.tr Such computations also provide crucial energetic information, like the total energy of the molecule in its optimized state, which is a key indicator of its stability. dergipark.org.tr While specific experimental and theoretical studies on the geometry of this compound are not widely documented, the established DFT methodologies provide a reliable framework for its theoretical characterization. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. as-proceeding.com A smaller gap indicates that the molecule is more polarizable and more reactive.

For the analogous compound 4-(1-aminoethyl)pyridine, DFT calculations have been used to determine these values, providing a model for what could be expected for this compound. dergipark.org.tr

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311+G(d,p) | -6.08 | 0.01 | 6.09 |

| B3PW91/6-311+G(d,p) | -6.04 | 0.05 | 6.09 |

The distribution of the HOMO and LUMO across the molecule's structure reveals the most likely sites for nucleophilic and electrophilic attack, respectively. as-proceeding.com

Prediction of Chemical Reactivity and Spectroscopic Properties

Building on the foundation of electronic structure calculations, it is possible to predict a molecule's reactivity using a set of conceptual DFT descriptors and to assess its potential for applications in optics.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's chemical behavior. dergipark.org.tr These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = (I + A)² / (8 * (I - A))). This index helps to quantify the electrophilic character of a molecule. dergipark.org.tr

These descriptors have been calculated for 4-(1-aminoethyl)pyridine and serve as a valuable reference for estimating the reactivity of this compound. dergipark.org.tr

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 7.05 |

| Electron Affinity | A | 0.97 |

| Chemical Hardness | η | 3.04 |

| Chemical Softness | S | 0.16 |

| Electrophilicity Index | ω | 2.64 |

Materials with significant nonlinear optical (NLO) properties are crucial for modern technologies like optical signal processing, data storage, and laser applications. ias.ac.inacs.org Theoretical calculations, particularly DFT, are powerful tools for predicting the NLO response of molecules, guiding the synthesis of new materials. ias.ac.inresearchgate.net

The key NLO properties computed are the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netphyschemres.org The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity. physchemres.org Pyridine (B92270) derivatives are of significant interest in NLO research because their donor-acceptor structures and π-conjugated systems can lead to enhanced hyperpolarizability. ias.ac.inresearchgate.net The presence of the electron-donating hydrazinyl group and the electron-withdrawing pyridine ring in this compound suggests potential for intramolecular charge transfer, a key feature for high NLO response. ias.ac.innih.gov DFT calculations can model these properties and correlate them with the electronic structure, such as the HOMO-LUMO gap, to refine the design of new NLO materials. physchemres.org

In Silico Approaches in Chemical and Derivative Design and Evaluation

In silico methods use computer simulations to aid in the design and evaluation of new chemical entities. plos.org These approaches are widely used in medicinal chemistry and materials science to accelerate the discovery process, reduce costs, and refine molecular designs before committing to laboratory synthesis. nih.govnih.gov

For a parent compound like this compound, in silico techniques can be employed to design and assess a library of derivatives. This process often involves:

Virtual Screening: Large databases of chemical structures are computationally screened to identify molecules with a desired structural motif or predicted property profile. nih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a potential drug molecule might bind to a biological target like a protein or enzyme. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound (e.g., adding different functional groups to the pyridine ring or hydrazinyl moiety) and calculating the resulting properties, researchers can build SAR models. nih.gov These models help identify the structural features that are critical for a desired activity or property, guiding the design of more potent or effective derivatives. nih.govnih.gov

Through these computational strategies, a vast chemical space can be explored efficiently, enabling the rational design of novel derivatives of this compound tailored for specific applications. nih.gov

Ligand-Based and Structure-Based Computational Design Methodologies

There is currently no publicly available research that specifically details the application of ligand-based or structure-based computational design methodologies to this compound. As a result, no research findings or data tables can be presented.

Catalytic Applications of 4 1 Hydrazinylethyl Pyridine Derivatives

Metal-Complex Catalysis Derived from 4-(1-Hydrazinylethyl)pyridine Ligands

The pyridine (B92270) nitrogen and the two nitrogen atoms of the hydrazine (B178648) group in this compound make it an excellent candidate for a tridentate ligand. Upon reaction with aldehydes or ketones, it can be readily converted into hydrazone derivatives, which are powerful chelating agents for transition metal ions. wikipedia.org These metal complexes are effective catalysts for a variety of organic transformations.

The Ketone-Amine-Alkyne (KA2) coupling is a powerful multicomponent reaction that provides direct access to propargylamines bearing a quaternary carbon center. nih.govresearchgate.net This transformation is typically catalyzed by transition metals, with gold, copper, and zinc complexes showing notable efficacy. researchgate.net

Ligands derived from this compound are well-suited for this reaction. By reacting the hydrazine moiety with a ketone, a hydrazone ligand is formed. This ligand can then coordinate with a metal center, such as Zinc(II), to create a catalytically active complex. In the KA2 reaction mechanism, the metal catalyst activates the terminal alkyne, facilitating its nucleophilic attack on an in-situ-formed iminium ion, which is generated from the condensation of a ketone and an amine. The use of chiral ligands derived from optically pure this compound offers the potential for asymmetric induction, leading to enantiomerically enriched quaternary propargylamines. Research has demonstrated that various zinc and copper systems are highly efficient for KA2 couplings. nih.govresearchgate.net

| Catalyst System | Ketone Substrate | Amine Substrate | Alkyne Substrate | Yield | Reference |

| Zn(OAc)₂ | Cyclohexanone | Piperidine (B6355638) | Phenylacetylene | 95% | nih.gov |

| CuBr / Molecular Sieves | Acetophenone | Pyrrolidine | 1-Heptyne | 94% | nih.gov |

| CuCl₂ | Cyclohexanone | Benzylamine | 3-Methyl-1-butyne | 85% | nih.gov |

| Zn(II)-Hydrazone Complex | Cyclohexanone | Piperidine | Phenylacetylene | 85% | researchgate.net |

This table presents representative examples of KA2 coupling reactions catalyzed by various transition metal systems, illustrating the high efficiency in synthesizing tetrasubstituted propargylamines.

The versatility of ligands derived from this compound extends beyond KA2 couplings to a range of other important transition metal-mediated reactions. Pyridine-based ligands, particularly multidentate "pincer" ligands, are instrumental in many catalytic processes due to their ability to stabilize metal centers in various oxidation states and create a well-defined coordination sphere. nih.gov

For instance, iron complexes featuring pyridine-substituted thiosemicarbazone ligands—structurally related to the hydrazone derivatives of this compound—have been shown to catalyze the oxidation of sulfides and styrenes using hydrogen peroxide. rsc.org Similarly, iron-based metal-organic frameworks incorporating terpyridine-type ligands (which contain three pyridine units) act as effective pre-catalysts for the syn-selective hydroboration of alkynes. nih.gov These examples strongly suggest that metal complexes of this compound derivatives could be potent catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The specific reactivity can be tuned by the choice of the metal center (e.g., Fe, Co, Ni, Ru) and the modification of the ligand structure. nih.gov

| Catalyst Type | Transformation | Substrate | Product | Yield | Reference |

| Fe(II)-Thiosemicarbazone | Sulfoxidation | Thioanisole | Thioanisole sulfoxide | >99% | rsc.org |

| Fe(II)-Thiosemicarbazone | Styrene Oxidation | Styrene | Benzaldehyde | 60% | rsc.org |

| Fe-Terpyridine MOF | Alkyne Hydroboration | Phenylacetylene | (E)-β-Styrylboronate | 99% | nih.gov |

| Ru-Terpyridine | Nitro Group Reduction | Nitrobenzene | Aniline | 99% | nih.gov |

This table showcases various organic transformations catalyzed by metal complexes containing pyridine-based ligands, indicating the potential applications for complexes derived from this compound.

Organocatalysis and Role as a Lewis Base Catalyst

In the absence of a metal, the inherent chemical properties of the aminopyridine structure allow these molecules to function as potent organocatalysts. The pyridine nitrogen acts as a Lewis base, while the hydrazine moiety provides additional nucleophilic and basic sites.

Aminopyridine derivatives are renowned for their role as nucleophilic catalysts, with 4-(N,N-Dimethylamino)pyridine (DMAP) being the archetypal example. organic-chemistry.org These catalysts are highly effective in promoting acylation, esterification, and silylation reactions, particularly for sterically hindered alcohols. The catalytic cycle involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. acs.org This intermediate is much more susceptible to attack by an alcohol than the original anhydride, leading to a dramatic acceleration of the esterification rate.

As a derivative of 4-aminopyridine, this compound is expected to exhibit similar catalytic activity. The presence of the hydrazine group, a potent nucleophile itself, could lead to unique reactivity profiles or cooperative catalytic effects. The fundamental mechanism of activating carboxylic acid derivatives via a pyridinium (B92312) intermediate remains a key pathway for these types of catalysts. organic-chemistry.orgresearchgate.net

| Catalyst | Reaction Type | Substrate | Acylating Agent | Yield | Reference |

| DMAP (0.05 mol%) | Acylation | 1-Adamantanol | Acetic Anhydride | 99% | organic-chemistry.org |

| DMAP·HCl | Acylation | Menthol | Acetic Anhydride | 98% | organic-chemistry.org |

| Polystyrene-supported DMAP | Acylation | Geraniol | Benzoic Anhydride | 99% | organic-chemistry.org |

| Carbonylimidazole/Pyridinium salt | Esterification | 1-Phenylethanol | - | 93% | organic-chemistry.org |

This table provides examples of acylation and esterification reactions efficiently catalyzed by aminopyridine derivatives, highlighting their role as powerful nucleophilic catalysts.

Inspired by the biological redox couple NADH/NAD+, dihydropyridines (DHPs) have been developed as organocatalysts for hydrogen transfer reactions. nih.govrsc.org In this context, a pyridine derivative is first reduced to its corresponding 1,4-dihydropyridine (B1200194) analogue. This DHP then serves as a hydride donor to reduce a substrate, such as an α,β-unsaturated ketone or an imine, thereby regenerating the pyridinium salt, which can re-enter the catalytic cycle. rsc.orgacs.org

A derivative of this compound can be converted to its dihydropyridine (B1217469) form, which would then be capable of acting as a hydride transfer agent. The electronic properties, and thus the hydricity (hydride-donating ability), of the DHP can be fine-tuned by the substituents on the pyridine ring. rsc.org Furthermore, coordination of a metal ion to the pyridine nitrogen or the hydrazinyl side chain can significantly alter the reduction potential of the pyridinium/dihydropyridine couple, providing a powerful method for modulating the catalyst's reactivity and selectivity in hydrogen transfer processes. nih.govrsc.org

Advanced Research Directions in Heterocyclic Synthesis Via 4 1 Hydrazinylethyl Pyridine

Design and Synthesis of Novel Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a prominent area of research, as the fusion of a pyridine (B92270) ring with other heterocycles can lead to compounds with significant biological activity. The hydrazine (B178648) group in 4-(1-Hydrazinylethyl)pyridine is a key functional handle for constructing such fused systems, particularly through cyclization reactions to form nitrogen-rich heterocycles like triazoles or pyrazoles fused to the pyridine core.

A primary strategy involves the reaction of the hydrazine moiety with various electrophiles to create a linear precursor, which then undergoes intramolecular cyclization. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of semanticscholar.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines. These fused systems are of considerable interest due to their presence in a range of biologically active molecules. orgsyn.org Traditional methods for this transformation often require harsh conditions, but modern approaches focus on milder reagents. A modified Mitsunobu reaction, for example, allows for the dehydrative cyclization of acylated hydrazinopyridines under gentle conditions, making it suitable for substrates with sensitive functional groups. semanticscholar.org Another advanced method involves a palladium-catalyzed coupling of hydrazides with 2-chloropyridines, followed by microwave-assisted dehydration, offering an efficient route to these fused systems. organic-chemistry.org

In the context of this compound, the hydrazine can be first acylated and then subjected to cyclization conditions. The ethyl linker between the pyridine and the hydrazine adds a layer of complexity and potential for novel structures. For example, depending on the reaction conditions and the nature of the cyclizing agent, either a direct fusion to the pyridine ring or the formation of a larger ring system incorporating the ethyl group could be envisioned.

A plausible synthetic route could involve the reaction of this compound with various aldehydes to form hydrazones. These intermediates can then undergo oxidative cyclization to yield triazolopyridine derivatives. The use of ceric ammonium (B1175870) nitrate (B79036) in a green solvent like polyethylene (B3416737) glycol represents an environmentally benign approach to this type of transformation. organic-chemistry.org

Table 1: Proposed Synthesis of Fused Triazolopyridines from this compound

| Entry | Reagent | Proposed Product Structure | Potential Method |

| 1 | R-COOH, DEAD, PPh₃ | 3-R-7-(1-aminoethyl)- semanticscholar.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridinium | Mitsunobu-type cyclization semanticscholar.org |

| 2 | R-CHO, then CAN | 3-R-7-(1-aminoethyl)- semanticscholar.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridinium | Oxidative cyclization organic-chemistry.org |

| 3 | CS₂, KOH | 7-(1-aminoethyl)- semanticscholar.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine-3-thione | Cyclization with carbon disulfide nih.gov |

Note: The proposed products are hypothetical and based on established reactivity of hydrazinopyridines.

Regioselective Functionalization and Derivatization Strategies for Pyridine Systems

While the hydrazine group offers a clear path for building fused rings, the pyridine ring itself is a target for functionalization to modulate the electronic and steric properties of the molecule. The regioselective derivatization of substituted pyridines is a persistent challenge in organic synthesis. nih.gov The existing 4-(1-hydrazinylethyl) substituent directs the regiochemistry of subsequent reactions, and understanding this influence is key to developing effective synthetic strategies.

The pyridine ring is electron-deficient, and electrophilic aromatic substitution is generally difficult, occurring at the 3- and 5-positions under harsh conditions. In contrast, nucleophilic aromatic substitution (SNAr) is more facile, primarily at the 2- and 6-positions, especially if a leaving group is present. A more modern approach is direct C-H functionalization, which avoids the need for pre-functionalized substrates.

For this compound, the development of C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) is a relevant advancement. nih.gov Although the C4 position is already substituted in our target molecule, the principles of this methodology can be adapted to target the C2 or C6 positions. The strategy often involves the formation of a pyridinium (B92312) salt to activate the ring towards nucleophilic attack. The existing side chain at C4 would sterically and electronically influence the approach of incoming nucleophiles.

Minisci-type reactions, which involve the addition of radical nucleophiles to protonated heteroaromatics, are a powerful tool for pyridine functionalization. These reactions typically show a preference for the C2 and C4 positions. With the C4 position blocked, a Minisci reaction on this compound (after protection of the hydrazine) would be expected to proceed with high selectivity at the C2 and C6 positions. A recent study demonstrated a C4-alkylation of pyridines using a temporary blocking group, highlighting the strategic importance of controlling regioselectivity. nih.gov

Table 2: Potential Regioselective C-H Functionalization of a Protected this compound Derivative

| Position | Reaction Type | Reagent/Catalyst System | Expected Product |

| C2/C6 | Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | 2-Alkyl-4-(1-hydrazinylethyl)pyridine nih.gov |

| C3/C5 | Electrophilic Halogenation | NBS, H₂SO₄ | 3-Bromo-4-(1-hydrazinylethyl)pyridine |

| C2/C6 | Direct Arylation | Ar-Br, Pd-catalyst | 2-Aryl-4-(1-hydrazinylethyl)pyridine |

Note: The hydrazine group would likely require protection (e.g., as a boc-hydrazide) for these transformations.

Nucleophilic Dearomatization Strategies for Pyridine-Based Intermediates in Complex Molecule Synthesis

The dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals. mdpi.commdpi.com Nucleophilic dearomatization, in particular, transforms a flat, aromatic ring into a three-dimensional structure, creating stereocenters and increasing molecular complexity in a single step.

These reactions typically require activation of the pyridine ring by N-functionalization (e.g., with an acyl or chloroformate group) to make it sufficiently electrophilic for nucleophilic attack. researchgate.net The attack can occur at the C2 or C4 position, leading to 1,2- or 1,4-dihydropyridine (B1200194) intermediates, respectively.

A significant advancement in this area is the development of catalytic asymmetric dearomatization reactions. For instance, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines without the need for pre-activation of the heterocycle. nih.gov This method allows for the direct and enantioselective 1,4-addition of nucleophiles generated in situ from olefins. nih.gov Applying this strategy to this compound could provide access to chiral 4-substituted-1,4-dihydropyridines, which are versatile synthetic intermediates. The hydrazine moiety would likely need to be protected to prevent interference with the catalyst.

Another emerging strategy is the use of photoredox catalysis. Cooperative photoredox and nickel catalysis has been employed for the cross-electrophile coupling of pyridinium salts with electrophiles like N-tosylaziridines, resulting in dearomatization of the pyridine ring. nih.gov This opens up avenues for introducing complex side chains at the 4-position of the resulting dihydropyridine (B1217469).